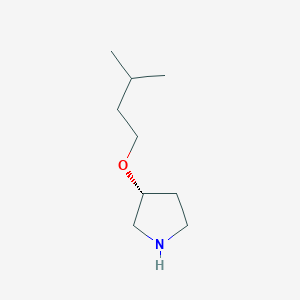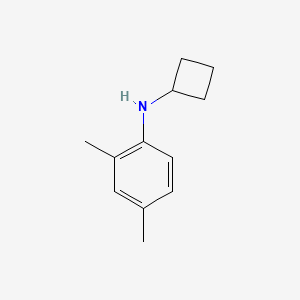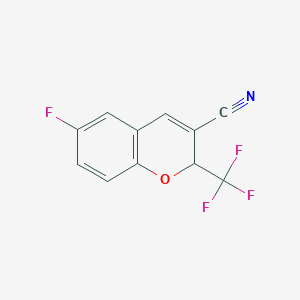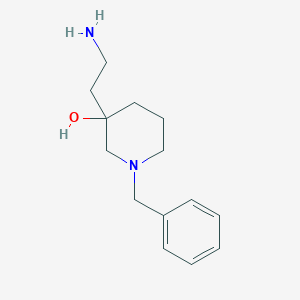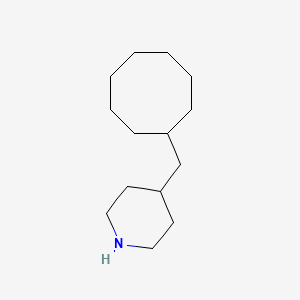
4-(Cyclooctylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclooctylmethyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The unique structure of this compound, with a cyclooctylmethyl group attached to the piperidine ring, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclooctylmethyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective methods. Continuous flow reactions and the use of Grignard reagents for enantioenriched α-substituted piperidines are examples of industrial approaches . These methods ensure high yields and diastereoselectivities, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclooctylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation with palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or rhodium catalysts.
Substitution: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include various substituted piperidines, which can have different functional groups attached to the piperidine ring .
Applications De Recherche Scientifique
4-(Cyclooctylmethyl)piperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Cyclooctylmethyl)piperidine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and the functional groups attached to the piperidine ring.
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness: 4-(Cyclooctylmethyl)piperidine is unique due to the presence of the cyclooctylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other piperidine derivatives and can lead to unique biological and chemical activities .
Propriétés
Formule moléculaire |
C14H27N |
|---|---|
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
4-(cyclooctylmethyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-4-6-13(7-5-3-1)12-14-8-10-15-11-9-14/h13-15H,1-12H2 |
Clé InChI |
ZLUHXKAWMLGXBF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13235892.png)

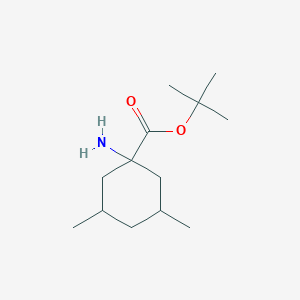
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
![N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine](/img/structure/B13235913.png)
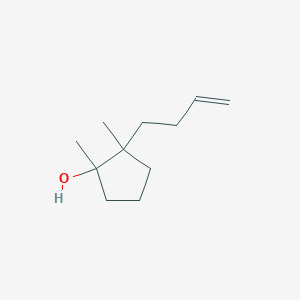
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)

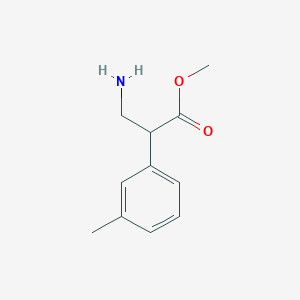
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)
